Stereochemical Control: Specific Optical Rotation as a Key Identity and Purity Metric
The specific optical rotation ([α]20/D) of 2,3,4,6-tetra-O-benzoyl-D-mannopyranose is -75.0 to -80.0 deg (c=1, CHCl₃), which is both numerically and directionally distinct from the gluco-configured analog 2,3,4,6-tetra-O-benzoyl-D-glucopyranose, which exhibits a positive rotation of +72.0 to +77.0 deg under comparable conditions . This difference provides a reliable, quantitative metric for confirming the correct stereoisomer upon receipt and verifying that no epimerization has occurred during storage or use.
| Evidence Dimension | Optical Rotation ([α]20/D) |
|---|---|
| Target Compound Data | -75.0 to -80.0 deg |
| Comparator Or Baseline | 2,3,4,6-Tetra-O-benzoyl-D-glucopyranose: +72.0 to +77.0 deg |
| Quantified Difference | Opposite sign of rotation; absolute difference of approximately 147-157 deg |
| Conditions | c=1, CHCl₃ (chloroform) |
Why This Matters
This large, opposite-sign difference in optical rotation serves as a definitive quality control check to distinguish the manno- from the gluco-isomer, preventing costly synthetic errors stemming from the procurement of the incorrect stereoisomer.
